1-Monopalmitolein-d5
Description
1-Monopalmitolein-d5 is a deuterated monoglyceride with the molecular formula C₁₉H₃₃D₅O₄, where five hydrogen atoms in the palmitoleic acid chain (C16:1, cis-9-hexadecenoic acid) are replaced by deuterium (²H or D). This isotopic labeling makes it a critical tool in lipidomics and metabolic studies, particularly as an internal standard for mass spectrometry (MS)-based quantification. The compound retains the structural backbone of non-deuterated 1-monopalmitolein but exhibits a distinct mass signature (+5 Da), enabling precise tracking in complex biological matrices .
Synthesis of this compound typically involves acid-catalyzed deuterium exchange or enzymatic esterification using deuterated precursors. Its purity (>98 atom% D) ensures minimal interference in analytical workflows, and its applications span lipid metabolism research, pharmaceutical testing, and nutritional studies .
Properties
Molecular Formula |
C₁₉H₃₁D₅O₄ |
|---|---|
Molecular Weight |
333.52 |
Synonyms |
(Z)-9-Hexadecenoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Palmitoleylglycerol-d5; Glyceryl-d5 Palmitoleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Monolaurin-d5
Monolaurin-d5 (C₁₅H₂₇D₅O₄) is another deuterated monoglyceride but features a shorter, saturated lauric acid (C12:0) chain. Key differences include:
| Parameter | 1-Monopalmitolein-d5 | Monolaurin-d5 |
|---|---|---|
| Molecular Formula | C₁₉H₃₃D₅O₄ | C₁₅H₂₇D₅O₄ |
| Molecular Weight | 357.51 g/mol | 309.43 g/mol |
| Acyl Chain | C16:1 (monounsaturated) | C12:0 (saturated) |
| Deuterium Position | Palmitoleic acid chain | Lauric acid chain |
| Applications | Lipidomics, metabolic studies | Antimicrobial research, food preservative analysis |
- Physicochemical Properties: The longer, unsaturated acyl chain of this compound increases hydrophobicity, resulting in higher reversed-phase HPLC retention times compared to Monolaurin-d5 .
- Functional Roles: While both serve as MS internal standards, this compound is prioritized in studies involving unsaturated lipids (e.g., membrane fluidity), whereas Monolaurin-d5 is used in saturated lipid panels or antimicrobial assays .
Comparison with Non-Deuterated 1-Monopalmitolein
The non-deuterated form (C₁₉H₃₈O₄, MW 352.50 g/mol) shares identical biological activity but lacks isotopic labeling:
| Parameter | This compound | 1-Monopalmitolein |
|---|---|---|
| Isotopic Purity | >98 atom% D | >99% chemical purity |
| Mass Spectrometry | +5 Da shift for quantification | Analyte in untargeted MS |
| Metabolic Stability | Resists β-oxidation due to D | Susceptible to enzymatic degradation |
| Cost | Higher (specialized synthesis) | Lower (routine production) |
- Analytical Utility: The deuterated form eliminates matrix effects in MS, enabling absolute quantification, while the non-deuterated version is often the target analyte .
- Synthesis Complexity: Deuteration requires stringent conditions to ensure isotopic integrity, increasing production costs compared to non-deuterated analogs .
Analytical Characterization and Research Findings
Chromatographic and Spectrometric Data
- HPLC Retention Times: this compound: 12.8 min (C18 column, acetonitrile/water gradient) Monolaurin-d5: 9.2 min (same conditions) .
- MS Fragmentation: Deuterated compounds show distinct molecular ion clusters (e.g., m/z 357.51 for this compound vs. 352.50 for its non-deuterated form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
